N-(2-methylphenyl)-2-({4-oxo-3-[4-(trifluoromethoxy)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
The compound N-(2-methylphenyl)-2-({4-oxo-3-[4-(trifluoromethoxy)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS: 686771-47-1) is a heterocyclic derivative featuring a thieno[3,2-d]pyrimidin-4-one core fused with a thiophene ring. Key structural attributes include:
- Position 2: A sulfanyl (-S-) group linked to an acetamide moiety, which is further substituted with a 2-methylphenyl (o-tolyl) group.
- Position 3: A 4-(trifluoromethoxy)phenyl substituent.
- Position 4: A ketone group forming the pyrimidinone ring .
Properties
IUPAC Name |
N-(2-methylphenyl)-2-[[4-oxo-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O3S2/c1-13-4-2-3-5-16(13)26-18(29)12-33-21-27-17-10-11-32-19(17)20(30)28(21)14-6-8-15(9-7-14)31-22(23,24)25/h2-9H,10-12H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQGYQSCMGFVRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC(F)(F)F)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methylphenyl)-2-({4-oxo-3-[4-(trifluoromethoxy)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS Number: 877654-40-5) is a synthetic compound with potential pharmacological applications. Its complex structure includes a trifluoromethoxy group, which is known to enhance biological activity through improved membrane permeability and metabolic stability.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 493.5 g/mol. The presence of the trifluoromethoxy group is significant in enhancing the compound's biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H18F3N3O3S2 |
| Molecular Weight | 493.5 g/mol |
| CAS Number | 877654-40-5 |
The biological activity of this compound is attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances hydrogen bonding and halogen interactions with enzyme residues, increasing the likelihood of effective binding to protein targets. This property has been shown to improve the efficacy of similar compounds in inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX) .
In Vitro Studies
Recent studies have demonstrated that derivatives containing similar structural motifs exhibit significant biological activity against various cancer cell lines and enzymes. For instance, compounds analogous to this compound have shown moderate inhibition against COX-2 and LOX enzymes, which are implicated in inflammatory processes .
Table 1: Inhibitory Activity Against COX and LOX Enzymes
| Compound | COX-2 IC50 (μM) | LOX IC50 (μM) |
|---|---|---|
| Compound A | 10.4 | 9.9 |
| Compound B | 15.6 | 15.6 |
| N-(2-methylphenyl)... | TBD | TBD |
Cytotoxicity Assays
Cytotoxicity evaluations against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have been performed. The results indicate that compounds with similar structural features exhibit varying degrees of cytotoxicity.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | MCF-7 IC50 (μM) | HeLa IC50 (μM) |
|---|---|---|
| Compound A | 12.5 | 15.0 |
| Compound B | 20.0 | 22.5 |
| N-(2-methylphenyl)... | TBD | TBD |
Case Studies
In a comparative study involving several derivatives of thieno[3,2-d]pyrimidines, it was observed that the introduction of electron-withdrawing groups like trifluoromethoxy significantly increased the compounds' potency against various biological targets . The study highlighted the importance of structural modifications in enhancing pharmacological properties.
Comparison with Similar Compounds
Implications for Research and Development
- Pharmacological Potential: The target compound’s trifluoromethoxy and sulfanyl acetamide groups suggest possible applications in kinase inhibition or enzyme modulation, analogous to ceramidase inhibitors described in .
- Synthetic Challenges : Introducing the trifluoromethoxy group may require specialized fluorination reagents, whereas chloro or methyl substituents (as in and ) are more synthetically accessible .
- Optimization Opportunities: Hybridizing the thienopyrimidinone core with substituents from (e.g., dichlorophenyl) could balance metabolic stability and target affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
